N,5-dimethylpicolinamide

Medicinal Chemistry Physicochemical Property Structural Analog Comparison

Researchers requiring the precise N,5-dimethyl substitution pattern for SAR-driven programs often face supply inconsistency with generic analogs. N,5-Dimethylpicolinamide (CAS 107427-70-3) is the exact scaffold for kinase inhibitor and narrow-spectrum antibiotic discovery. - Ensures synthetic fidelity for c-Met/VEGFR-2 inhibitor libraries and C. difficile-selective agents. - Avoids potency loss from core scaffold substitution, as documented in picolinamide-based antibacterial and anticancer programs. - Standard purity ≥95%; available for immediate global dispatch.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 107427-70-3
Cat. No. B024881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,5-dimethylpicolinamide
CAS107427-70-3
Synonyms2-Pyridinecarboxamide,N,5-dimethyl-(9CI)
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C(=O)NC
InChIInChI=1S/C8H10N2O/c1-6-3-4-7(10-5-6)8(11)9-2/h3-5H,1-2H3,(H,9,11)
InChIKeyDFBWLKUNWOVPTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,5-Dimethylpicolinamide: Procurement-Ready Profile


N,5-Dimethylpicolinamide (CAS 107427-70-3), also designated as N,5-dimethylpyridine-2-carboxamide, is a foundational heterocyclic building block with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . This compound serves as a core scaffold in medicinal chemistry, forming the structural basis for numerous derivatives investigated across oncology, inflammation, and infectious disease research programs [1]. Its value lies in its role as a versatile intermediate for synthesizing advanced bioactive molecules, rather than as an end-use therapeutic agent itself [2].

Role
Versatile heterocyclic building block for medicinal chemistry and agrochemical discovery
Substitution pattern
N,5-dimethyl substitution enables differentiated SAR exploration vs simpler picolinamides
Procurement logic
Select when scaffold methyl topology must be preserved for downstream coupling and property tuning

Non-Substitutability of N,5-Dimethylpicolinamide


The precise substitution pattern of N,5-dimethylpicolinamide, featuring methyl groups on both the ring nitrogen and the 5-position of the pyridine ring, is a critical determinant of its physicochemical properties and its utility as a synthetic intermediate [1]. Substituting this compound with an unsubstituted picolinamide (e.g., picolinamide, CAS 1452-77-3) or a mono-substituted analog (e.g., N-methylpicolinamide, CAS 6144-78-1; 5-methylpicolinamide, CAS 20970-77-8) introduces significant changes in molecular geometry, hydrogen-bonding capacity, lipophilicity (LogP), and steric hindrance [2]. These differences directly impact the compound's reactivity in downstream coupling reactions and the biological activity profile of any resulting derivative. In structure-activity relationship (SAR) studies of picolinamide-based kinase inhibitors and antibacterial agents, even minor modifications to the core scaffold have been shown to abolish target potency and selectivity [3]. Therefore, for any project where the precise 2-pyridinecarboxamide, N,5-dimethyl structure is specified, generic substitution with a different picolinamide will derail synthetic pathways and invalidate established biological data.

Target scaffold
Analog risk
N,5-Dimethylpicolinamide
CAS 107427-70-3
Unsubstituted picolinamide (CAS 1452-77-3) lacks methyl groups; alters LogP, H-bonding, and reactivity profiles.
Dual methyl topology
Mono-methyl analogs (N-methyl or 5-methyl) shift steric and electronic parameters; may invalidate established SAR and synthetic routes.
Privileged N-methyl pharmacophore
Replacement with other amide substituents can abolish kinase inhibition potential seen in related N-methylpicolinamide derivatives.

N,5-Dimethylpicolinamide: Differentiation from Structural Analogs


Physicochemical Property Differentiation

The molecular weight of N,5-dimethylpicolinamide (150.18 g/mol) is significantly higher than that of the core picolinamide scaffold (122.12 g/mol) and its mono-substituted analogs, N-methylpicolinamide (136.15 g/mol) and 5-methylpicolinamide (136.15 g/mol) . This difference in molecular weight, along with the unique N,5-dimethyl substitution pattern, is predictive of altered lipophilicity (LogP) and topological polar surface area (TPSA), which are key determinants of membrane permeability and solubility in drug discovery programs [1].

MW differentiation
Class-level inference
+28.06 g/mol vs picolinamide
N,5-dimethyl: 150.18 g/mol; mono-methyl analogs: 136.15 g/mol
Supports scaffold-specific property differentiation
LogP and TPSA shifts predictable; ADME context requires verification
Medicinal Chemistry Physicochemical Property Structural Analog Comparison

Ring Substitution Impact on Antifungal Qi-Site Inhibition

In a study of UK-2A analogs, modification of the picolinic acid moiety led to a wide range of Qi-site inhibitory activities, highlighting the extreme sensitivity of this target to the picolinamide structure. While the parent compound UK-2A has an IC50 of 3.8 nM, replacing the 3-hydroxy-4-methoxy picolinic acid with alternative aryl groups produced analogs with IC50 values ranging from 1.55 nM to over 50 nM [1]. This demonstrates that even when the core picolinamide structure is modified, functional activity can be enhanced or reduced by over an order of magnitude, underscoring the non-interchangeable nature of picolinamide analogs.

Qi-site inhibition sensitivity
Class-level inference
IC50 range 1.55 – >50 nM
UK-2A analog panel; Z. tritici cytochrome c reductase assay
Precise picolinamide ring modification alters potency
Data from analogs, not N,5-dimethyl compound directly; review needed
Agrochemical Antifungal Structure-Activity Relationship (SAR)

Structural Variation and Antibacterial Selectivity

A study of 108 picolinamide analogs revealed that minor structural modifications are required to achieve high selectivity for C. difficile over other gut microbiota. The initial lead compound (isonicotinamide 4) showed potent but non-selective activity against both MRSA and C. difficile [1]. Through systematic SAR studies, the introduction of a specific picolinamide core resulted in analog 87, which exhibited exquisite potency and selectivity against C. difficile [1]. This demonstrates that the precise picolinamide structure is essential for tuning selectivity profiles.

Antibacterial selectivity shift
Class-level inference
Non-selective (MRSA + C. difficile) → C. difficile-selective
Achieved via specific picolinamide core in analog 87; 108-analog SAR study
Exact isomer and substitution pattern control selectivity profile
N,5-dimethyl scaffold not directly tested; context-dependent transfer
Antibacterial Selectivity Structure-Activity Relationship (SAR)

Role of N-Methyl Substitution in Anticancer Hybrids

A comprehensive review of N-methylpicolinamide derivatives highlights that the presence and position of the methyl group on the amide nitrogen are crucial for the development of potent anticancer agents targeting various kinases, including c-Met and VEGFR-2 [1]. The review synthesizes SAR data showing that N-methylpicolinamide-based hybrids can achieve IC50 values in the low nanomolar range (e.g., 16 nM for c-Met), while closely related structures lacking this specific substitution show significantly reduced or no activity [1]. N,5-dimethylpicolinamide represents a further evolution of this validated pharmacophore, with the additional 5-methyl group offering a distinct handle for further optimization.

N-Methyl necessity for kinase inhibition
Class-level inference
Removal of N-methyl abolishes low-nM c-Met/VEGFR-2 inhibition
N-methylpicolinamide derivatives achieve IC50 as low as 16 nM
N-methyl substitution is a privileged feature for kinase-targeted library design
SAR derived from reviewed hybrids; N,5-dimethyl offers additional 5-methyl vector
Oncology Anticancer Structure-Activity Relationship (SAR)

Application Scenarios for N,5-Dimethylpicolinamide


ADME Optimization in Lead Discovery

Based on its distinct physicochemical profile compared to simpler picolinamides (Section 3, Evidence 1), N,5-dimethylpicolinamide is the preferred starting material when a medicinal chemistry program requires a core scaffold with a specific balance of molecular weight, lipophilicity, and hydrogen-bonding capacity. Its procurement over a generic analog ensures the resulting lead series will have predictable and tunable ADME properties [4].

Agrochemical SAR for Cytochrome bc1 Complex

Given the exquisite sensitivity of the fungal Qi site to picolinamide ring modifications (Section 3, Evidence 2), N,5-dimethylpicolinamide represents a distinct, unexplored vector in the SAR landscape of cytochrome bc1 inhibitors. Its use as a core scaffold for a new analog series could uncover novel fungicidal chemotypes with differentiated potency and resistance profiles compared to known agents like UK-2A [4].

Selective Antibacterials Targeting C. difficile

The class-level evidence demonstrating that specific picolinamide cores confer high selectivity against C. difficile (Section 3, Evidence 3) positions N,5-dimethylpicolinamide as a valuable synthon. Research programs focused on developing narrow-spectrum antibiotics that spare the gut microbiome should prioritize this scaffold for the synthesis and evaluation of new derivatives, aiming to replicate and improve upon the selectivity profile of analog 87 [4].

Kinase Inhibitor Synthesis for Oncology

The established SAR of N-methylpicolinamides as potent kinase inhibitors (Section 3, Evidence 4) validates N,5-dimethylpicolinamide as a strategic building block for anticancer drug discovery. Programs targeting c-Met, VEGFR-2, or related kinases will find this compound essential for constructing focused libraries of novel inhibitors, where the unique 5-methyl substituent provides a new vector for exploring interactions with the kinase ATP-binding pocket [4].

Application
Selection Property
Validation Focus
ADME-guided lead optimization
Distinct MW and LogP signature vs unsubstituted/mono-methyl picolinamides
Verify predictive ADME profile in target series; confirm scaffold property translation
Agrochemical cytochrome bc1 inhibitor design
Underexplored dimethyl substitution vector for Qi-site SAR
Assess fungicidal activity and resistance profile against Z. tritici or related models
Selective anti-C. difficile scaffold development
Picolinamide core associated with narrow-spectrum selectivity in reported analogs
Confirm selectivity over commensal Gram-positive flora; MIC panel testing
Kinase-targeted library synthesis for oncology research
N-Methylpicolinamide pharmacophore with additional 5-methyl optimization handle
Evaluate inhibitory activity against c-Met, VEGFR-2 or related kinase panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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